molecular formula C13H15NO2 B14514027 3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole CAS No. 62747-56-2

3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole

Cat. No.: B14514027
CAS No.: 62747-56-2
M. Wt: 217.26 g/mol
InChI Key: PTHJMWMZTZUMCT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-defined, but it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

CAS No.

62747-56-2

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3,3,9-trimethyl-9aH-[1,2]dioxino[3,4-b]indole

InChI

InChI=1S/C13H15NO2/c1-13(2)8-10-9-6-4-5-7-11(9)14(3)12(10)15-16-13/h4-8,12H,1-3H3

InChI Key

PTHJMWMZTZUMCT-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C2C(N(C3=CC=CC=C32)C)OO1)C

Origin of Product

United States

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